C8-Methoxy Electronic Modulation: 7.7-Fold Potency Span Documented Across C8 Substituents in the Eis Inhibitor Scaffold
In the 1,2,4-triazino[5,6-b]indole-3-thioether chemotype, C8-substitution is a critical potency determinant. Direct within-study comparison of compounds 11b (C8-H, R1=methyl, R2=2-(piperidin-1-yl)ethyl) and 39b (C8-F, same R1/R2) yielded IC50,KAN values of 0.23 ± 0.02 μM versus 0.030 ± 0.005 μM—a 7.7-fold potency difference solely attributable to C8 substitution [1]. The C8-methyl analog 48d (X=CH3, R1=n-propyl) exhibited an IC50,KAN of 0.15 ± 0.02 μM, intermediate between C8-H and C8-F [1]. The target compound incorporates an 8-methoxy group (σp = -0.27), which is more electron-donating than both C8-CH3 (σp = -0.17) and C8-F (σp = 0.06), predicting a distinct potency profile relative to known C8-substituted analogs [2].
| Evidence Dimension | C8-substituent effect on Eis enzyme inhibitory potency (IC50,KAN) |
|---|---|
| Target Compound Data | 8-OCH3: No direct Eis IC50 data available; electronic character defined by Hammett σp = -0.27 [2] |
| Comparator Or Baseline | C8-H analog 11b: IC50 = 0.23 ± 0.02 μM; C8-F analog 39b: IC50 = 0.030 ± 0.005 μM; C8-CH3 analog 48d: IC50 = 0.15 ± 0.02 μM [1] |
| Quantified Difference | 7.7-fold potency range (0.030 vs. 0.23 μM) across C8 substituents; OCH3 predicted to confer distinct rank-order potency based on electronic parameters [1][2] |
| Conditions | In vitro Eis enzyme inhibition assay using purified Eis protein with kanamycin as substrate; fluorogenic assay [1] |
Why This Matters
The 8-methoxy group provides a unique electronic profile that cannot be replicated by 8-H, 8-F, or 8-methyl analogs, making compound selection critical for SAR studies where C8 electronics modulate target binding.
- [1] Ngo, H.X.; Green, K.D.; Gajadeera, C.S.; et al. ACS Infect. Dis. 2018, 4, 1030–1040. (IC50 values: 11b = 0.23 ± 0.02 μM; 39b = 0.030 ± 0.005 μM; 48d = 0.15 ± 0.02 μM). View Source
- [2] Hansch, C.; Leo, A.; Taft, R.W. Chem. Rev. 1991, 91, 165–195. View Source
